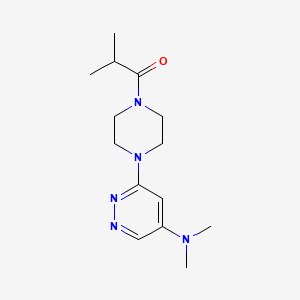
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its potential uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This involves examining the structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions (e.g., heat, light, pressure).Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. It could also include studying its spectral properties (e.g., UV/Vis, IR, NMR, MS).Scientific Research Applications
Antibacterial and Biofilm Inhibition
1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, a related compound, demonstrates significant antibacterial efficacy and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in effectiveness against strains like E. coli, S. aureus, and S. mutans. This highlights its potential in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).
Herbicidal Activity
Substituted pyridazinone compounds, including those with dimethylamino groups, have been found to inhibit photosynthesis in plants, accounting for their phytotoxic properties. This suggests their potential application as herbicides, offering a mechanism for weed control in agricultural settings (Hilton et al., 1969).
Antimicrobial Agents
A series of thiazolidinone derivatives containing dimethylamino-pyridazin-3-yl)piperazin-1-yl groups have shown promising antimicrobial activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial drugs (Patel et al., 2012).
Crystal Structure Studies
The study of 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine provides insights into the crystal structure and bonding interactions of related compounds. This is crucial for understanding the molecular properties that underpin their biological activities (Lu et al., 2004).
Anticancer Potential
Compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative effects against various human cancer cell lines. This suggests potential applications in cancer research and therapy development (Mallesha et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing irritation or allergic reactions, and any other health hazards. It would also involve looking at safety precautions that need to be taken when handling the compound.
Future Directions
This would involve looking at potential future research directions. This could include potential applications of the compound, further studies needed to understand its properties or mechanism of action, or the development of related compounds.
Please note that this is a general guide and the specific details would depend on the particular compound and the available information. For a specific compound like “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one”, you would need to consult the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field.
properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)14(20)19-7-5-18(6-8-19)13-9-12(17(3)4)10-15-16-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZCBVZQVNCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)
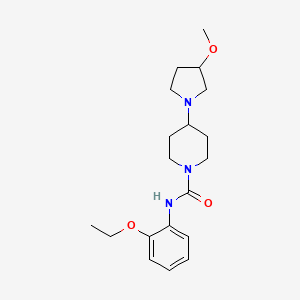
![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
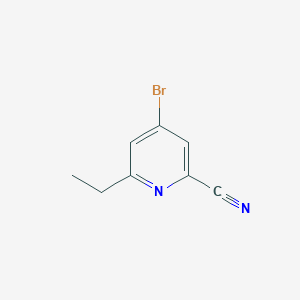
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
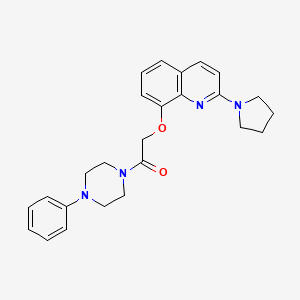
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)
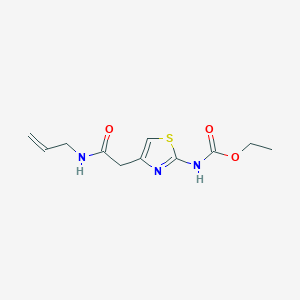
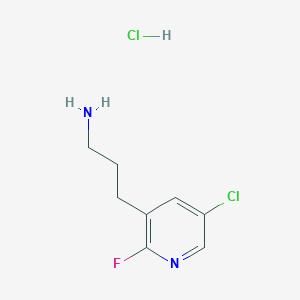
![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)